1-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
Overview
Description
1-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine is a useful research compound. Its molecular formula is C12H16N4 and its molecular weight is 216.28 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as pyrazole derivatives, have been shown to exhibit diverse functionality and stereochemical complexity . This suggests that the compound may interact with its targets in a complex manner, leading to various physiological and pharmacological changes.
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to affect a wide range of biological activities . This suggests that the compound may influence multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
It’s known that the introduction of heteroatomic fragments in similar molecules can modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Similar compounds, such as indole derivatives, have been found to exhibit diverse biological activities . This suggests that the compound may have a broad range of molecular and cellular effects.
Action Environment
It’s known that the biological activity of similar compounds, such as indole derivatives, can be influenced by various factors . These may include the presence of other compounds, pH levels, temperature, and other environmental conditions.
Biochemical Analysis
Biochemical Properties
1-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as dipeptidyl peptidase-4 (DPP4), which is involved in the regulation of glucose metabolism . The compound’s interaction with DPP4 can lead to the inhibition of this enzyme, thereby affecting glucose levels in the body. Additionally, it may interact with other proteins and receptors, influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling pathways such as the insulin signaling pathway, which is crucial for glucose uptake and metabolism . Furthermore, it can affect the expression of genes involved in metabolic processes, leading to changes in cellular function and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with enzymes and receptors. For example, the compound can bind to the active site of DPP4, inhibiting its activity and thereby increasing the levels of incretin hormones . This inhibition can lead to enhanced insulin secretion and improved glucose homeostasis. Additionally, the compound may influence other molecular targets, leading to changes in gene expression and protein activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have demonstrated that prolonged exposure to the compound can lead to sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound has been shown to improve glucose tolerance and insulin sensitivity . At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics . The compound’s interaction with these enzymes can lead to changes in metabolic flux and the levels of metabolites. Additionally, it may influence the activity of other metabolic enzymes, affecting overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, the compound can be transported across cell membranes by organic cation transporters (OCTs), which facilitate its uptake into cells . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been observed to localize in various cellular compartments, including the cytoplasm and nucleus . Its localization can be influenced by targeting signals and post-translational modifications, which direct it to specific organelles. This subcellular distribution can impact the compound’s interactions with biomolecules and its overall biological activity.
Properties
IUPAC Name |
1-(2-ethyl-5-pyridin-2-ylpyrazol-3-yl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-3-16-10(9-13-2)8-12(15-16)11-6-4-5-7-14-11/h4-8,13H,3,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQBCNDUGMCACD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=CC=N2)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.